Fmoc-HoPro-OH chemical properties and specifications
Fmoc-HoPro-OH chemical properties and specifications
An In-depth Technical Guide to Fmoc-HoPro-OH: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-HoPro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a proline derivative that plays a significant role in peptide chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can induce specific conformational constraints, enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for the use of Fmoc-HoPro-OH in research and development.
Chemical Properties and Specifications
Fmoc-HoPro-OH is a white to off-white solid powder.[1][2] Its key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 86069-86-5 | [1][3] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][3] |
| Molecular Weight | 351.40 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][2] |
Technical Specifications
| Specification | Typical Value | Reference |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1][2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1][2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-HoPro-OH in solid-phase peptide synthesis (SPPS) follows the general principles of Fmoc chemistry. However, due to the larger six-membered ring of homoproline compared to proline, steric hindrance can make its incorporation more challenging.[3]
Resin Selection and Swelling
-
Resin Choice : For C-terminal amide peptides, Rink Amide resin is commonly used. For C-terminal carboxyl peptides, Wang resin is a suitable choice.
-
Swelling : Before the first amino acid coupling, the resin must be swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to ensure optimal reaction conditions.
Fmoc Deprotection
The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.
-
Reagent : A 20% solution of piperidine (B6355638) in DMF is the standard reagent for Fmoc deprotection.
-
Procedure :
-
Wash the resin with DMF.
-
Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 1 x 1 min and 1 x 6 min).
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-HoPro-OH
The carboxyl group of Fmoc-HoPro-OH is activated to facilitate the formation of a peptide bond with the free amine on the growing peptide chain.
-
Coupling Reagents : A variety of coupling reagents can be used, such as DIC (diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Procedure :
-
Dissolve Fmoc-HoPro-OH and the coupling reagents in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Wash the resin with DMF.
-
Peptide Cleavage and Deprotection
Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Cleavage Cocktail : A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). A typical ratio is TFA/TIS/H₂O (95:2.5:2.5).
-
Procedure :
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide.
-
Biological Relevance and Signaling Pathways
Proline and its analogs play critical roles in determining the three-dimensional structure of peptides and proteins. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing turns and kinks.[4][5] Homoproline, with its larger six-membered ring, imposes different conformational constraints compared to the five-membered ring of proline.[3]
Conformational Effects
The incorporation of homoproline can influence the cis/trans isomerization of the preceding peptide bond and alter the local backbone conformation. These structural changes can have profound effects on the biological activity of a peptide by:
-
Enhancing Receptor Binding Affinity : By pre-organizing the peptide into a conformation that is favorable for receptor binding.
-
Increasing Metabolic Stability : The unnatural amino acid can make the peptide more resistant to degradation by proteases.
Role in Signaling
Proline-rich motifs in proteins are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains, which are crucial components of numerous intracellular signaling pathways.[6] These interactions mediate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Peptides containing proline analogs like homoproline can be designed to either mimic or disrupt these natural protein-protein interactions. This makes them valuable tools for studying signaling pathways and as potential therapeutic agents. For example, a homoproline-containing peptide could be designed to bind to an SH3 domain with higher affinity or specificity than the natural ligand, thereby modulating the downstream signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
